molecular formula C12H13N5O2 B2603692 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034544-48-2

2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2603692
CAS No.: 2034544-48-2
M. Wt: 259.269
InChI Key: ZQGOWFXIVCHAGV-UHFFFAOYSA-N
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Description

The compound 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core linked to a tetrahydropyrazolo[1,5-a]pyrazine moiety via a carbonyl group.

Properties

IUPAC Name

6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-15-11(18)3-2-10(14-15)12(19)16-6-7-17-9(8-16)4-5-13-17/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOWFXIVCHAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

  • Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Ring

      Starting Materials: The synthesis begins with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

      Reaction Conditions: The cyclization reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, at elevated temperatures (around 80-100°C).

  • Attachment of the Pyridazinone Core

      Intermediate Formation: The intermediate tetrahydropyrazolo[1,5-a]pyrazine is then reacted with a suitable pyridazinone precursor. This step often involves nucleophilic substitution reactions.

      Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution.

  • Final Coupling and Purification

      Coupling Reaction: The final coupling of the intermediate with a methyl group is achieved through methylation reactions using methyl iodide (CH₃I) or similar reagents.

      Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as potential Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds demonstrate the ability to inhibit HBV replication effectively. For instance, a lead compound from this series showed significant inhibition of HBV DNA viral load in an animal model when administered orally . The structural features of tetrahydropyrazolo derivatives contribute to their effectiveness against various nucleos(t)ide-resistant HBV variants.

Anticancer Potential

Compounds containing the tetrahydropyrazolo scaffold have shown promise in cancer research. They are being explored as inhibitors for Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. Inhibitors targeting Btk are under investigation for treating B-cell malignancies and autoimmune diseases. The structural similarity of these compounds to known Btk inhibitors suggests potential efficacy in clinical settings .

Synthesis Techniques

The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multi-step synthetic routes that incorporate various chemical transformations. For example, the assembly of the unsaturated pyrazine ring followed by catalytic hydrogenation has been highlighted as an effective method for producing these scaffolds . The synthesis process is crucial for developing lead compounds with desirable pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of tetrahydropyrazolo derivatives to enhance their biological activity and selectivity. Modifications at various positions on the pyrazolo ring can significantly impact the compound's efficacy and safety profile. Such studies are essential for optimizing lead compounds before proceeding to preclinical and clinical trials .

Case Study: Hepatitis B Treatment

A notable case study involved a series of tetrahydropyrazolo derivatives tested for their ability to modulate HBV core protein activity. The study demonstrated that certain modifications led to increased potency against HBV replication in vitro and in vivo models. These findings underscore the therapeutic potential of this compound class in treating chronic HBV infections .

Case Study: Cancer Therapeutics

Another case study examined the effects of tetrahydropyrazolo derivatives on B-cell malignancies. Compounds were evaluated for their ability to inhibit Btk activity and reduce tumor cell invasiveness in preclinical models. Results indicated that these compounds could serve as effective therapeutic agents against specific types of cancers characterized by aberrant Btk signaling .

Tables

Application AreaCompound ActivityReferences
AntiviralInhibits HBV replication
AnticancerInhibits Btk activity; reduces tumor invasiveness
Synthesis TechniquesMulti-step synthesis; catalytic hydrogenation
Structure-Activity RelationshipOptimization through chemical modifications

Mechanism of Action

The mechanism of action of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in critical biological processes.

    Pathways Involved: The compound may inhibit or activate signaling pathways, leading to changes in cellular functions. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

AS1940477
  • Structure : 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one.
  • Key Differences :
    • Replaces the pyrazolo-pyrazine ring with a pyrazolo-pyrimidine system.
    • Introduces a hydroxymethyl group and fluorophenyl substituent.
  • Activity : Potent p38 MAP kinase inhibitor (IC₅₀ = 1.3 nM) due to enhanced hydrogen bonding and hydrophobic interactions with the kinase ATP-binding pocket .
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones
  • Structure: Pyridazinone derivatives with halogen (Cl) and aryl (phenyl) substituents.
  • Key Differences : Lack the fused pyrazolo-pyrazine moiety.
  • Activity : Primarily evaluated as intermediates in kinase inhibitor synthesis. Alkylation at the N-2 position improves metabolic stability .

Pyrazolo-Pyrazine Derivatives

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (CAS 792163-25-8)
  • Structure: Simplest bicyclic scaffold without the pyridazinone-carbonyl linkage.
  • Key Differences: Absence of the pyridazinone ring reduces molecular weight and complexity.
  • Applications : Intermediate in synthesizing Parkin E3 ligase modulators (e.g., ) and kinase inhibitors .
(R)-(3,4-Dihydroquinolin-1(2H)-yl)(4-(6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone
  • Structure: Features a dihydroquinoline group linked to pyrazolo-pyrazine.
  • Key Differences: Replaces pyridazinone with a methanone-linked aromatic system.
  • Activity : Investigated as a Parkin E3 ligase positive allosteric modulator, highlighting the role of substituents in target specificity .
Multicomponent Reactions
  • Pyrazolo[1,5-a]pyrimidines : Synthesized via regioselective condensation of aldehydes, demonstrating high yields (70–85%) and scalability ().
  • Pyridazinones: Alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under mild conditions (K₂CO₃, acetone) achieves N-2 substitution ().
Post-Functionalization
  • AS1940477 : Synthesized via stereoselective reduction of a ketone intermediate to introduce the hydroxymethyl group, critical for activity .

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazinone + Pyrazolo-pyrazine Methyl, carbonyl linkage Undisclosed (kinase inhibition hypothesized) N/A
AS1940477 Pyridazinone + Pyrazolo-pyrimidine Hydroxymethyl, fluorophenyl p38 MAPK inhibitor (IC₅₀ = 1.3 nM)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Pyrazolo-pyrazine None Intermediate for Parkin modulators
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Chloro, phenyl Synthetic intermediate

Biological Activity

2-Methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a tetrahydropyrazole moiety. Its molecular formula is C12H14N4OC_{12}H_{14}N_4O with a molecular weight of approximately 230.27 g/mol. The presence of both pyridazine and pyrazole rings contributes to its diverse biological activities.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

Pyridazinones have been reported to possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that derivatives containing the pyridazine structure can inhibit bacterial growth and exhibit antifungal properties. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-1β and TNF-α production
AntimicrobialInhibits growth of bacteria and fungi

Case Study: Anticancer Potential

A study investigating the anticancer effects of similar pyridazinone derivatives revealed that these compounds could significantly reduce tumor size in xenograft models. The study highlighted the role of these compounds in targeting specific cancer cell lines while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways linked to cell survival and apoptosis.
  • Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication processes in cancer cells .

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